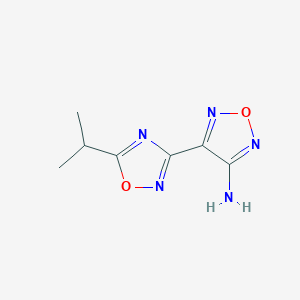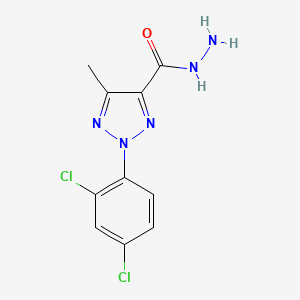
2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride typically involves the chlorination of 4-(piperidin-4-yl)pyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichloro-4-(piperidin-4-yl)pyridine hydrochloride can be compared with other similar compounds, such as:
4-Piperidin-4-ylpyridine dihydrochloride: Another pyridine derivative with similar structural features but different chemical properties.
2,6-Pyridinedicarbonyl dichloride: A compound with two carbonyl groups at the 2 and 6 positions instead of chlorine atoms.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: A compound with a piperidine ring and additional functional groups that confer different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Eigenschaften
Molekularformel |
C10H13Cl3N2 |
|---|---|
Molekulargewicht |
267.6 g/mol |
IUPAC-Name |
2,6-dichloro-4-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-9-5-8(6-10(12)14-9)7-1-3-13-4-2-7;/h5-7,13H,1-4H2;1H |
InChI-Schlüssel |
RQHKTFFGOFFYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC(=NC(=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)






![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)

![4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11785895.png)


